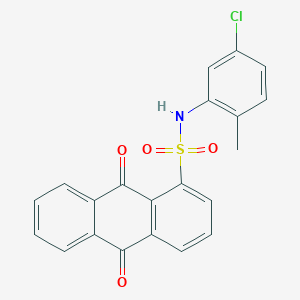
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the family of anthracene sulfonamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not well understood. However, it is believed that N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide may interact with metal ions and other biomolecules in cells, leading to changes in cellular processes and signaling pathways. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence properties and potential as an anti-cancer agent, N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based biosensors for the detection of metal ions in biological samples. Another potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its use as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit high selectivity and sensitivity towards certain metal ions, including zinc, copper, and iron. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples.
Propriétés
Formule moléculaire |
C21H14ClNO4S |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-9-10-13(22)11-17(12)23-28(26,27)18-8-4-7-16-19(18)21(25)15-6-3-2-5-14(15)20(16)24/h2-11,23H,1H3 |
Clé InChI |
HDBYUUGEVDWEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)